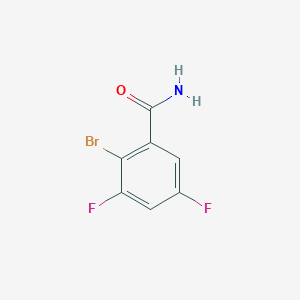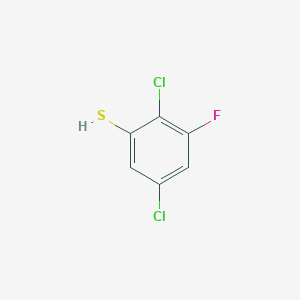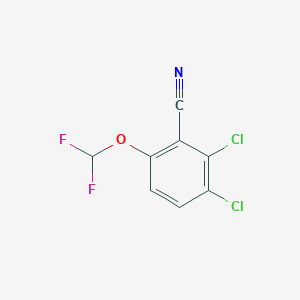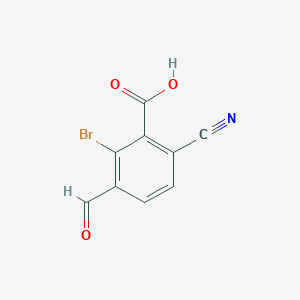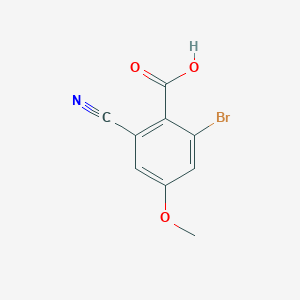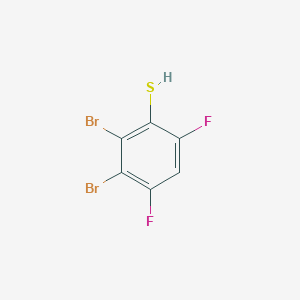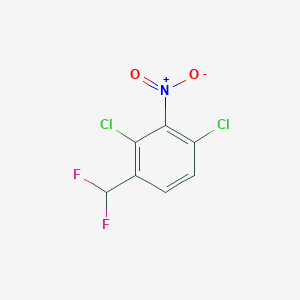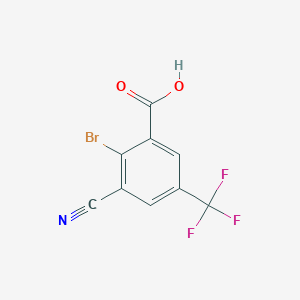![molecular formula C15H16N4O3 B1410848 Ácido 5-[(piridin-3-ilformamido)metil]-4H,5H,6H,7H-pirazolo[1,5-a]piridina-3-carboxílico CAS No. 1803596-92-0](/img/structure/B1410848.png)
Ácido 5-[(piridin-3-ilformamido)metil]-4H,5H,6H,7H-pirazolo[1,5-a]piridina-3-carboxílico
Descripción general
Descripción
5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyridine core, which is a fused heterocyclic system containing both pyrazole and pyridine rings, and a carboxylic acid functional group.
Aplicaciones Científicas De Investigación
5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or phot
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the uncontrolled cell division that characterizes cancer .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Result of Action
The compound has shown significant cytotoxic activities against various cell lines . For instance, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also showed moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Análisis Bioquímico
Biochemical Properties
5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid and CDKs involves binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events . Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site, further stabilizing the enzyme-inhibitor complex .
Cellular Effects
The effects of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of CDKs by this compound leads to cell cycle arrest, particularly at the G1/S and G2/M checkpoints . This arrest can result in reduced cell proliferation and induction of apoptosis in cancer cells . Furthermore, 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .
Molecular Mechanism
The molecular mechanism of action of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This compound binds to the active site of CDKs, forming a stable enzyme-inhibitor complex that prevents the phosphorylation of target proteins . The inhibition of CDKs disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid have been observed to change over time . The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can result in sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid vary with different dosages in animal models . At lower doses, this compound can effectively inhibit CDKs and induce cell cycle arrest without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where doses above a certain level result in pronounced toxic effects, emphasizing the importance of dose optimization in therapeutic applications .
Metabolic Pathways
5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be excreted via the kidneys . The metabolic flux and levels of metabolites can be affected by the presence of this compound, potentially altering the overall metabolic balance in cells .
Transport and Distribution
The transport and distribution of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid within cells and tissues involve interactions with transporters and binding proteins . This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its localization and accumulation in certain cellular compartments . The distribution of this compound within tissues can also be influenced by its binding affinity to plasma proteins, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid plays a crucial role in its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within the nucleus allows it to interact with nuclear proteins and influence gene expression . Similarly, its presence in the mitochondria can affect mitochondrial function and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclocondensation of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with acetoacetanilide in the presence of N,N-dimethylformamide and a few drops of acetic acid . This reaction forms the key intermediate, which is then further transformed into the desired compound through additional steps such as hydrolysis and functional group modifications.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can also enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
5-[(pyridin-3-ylformamido)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Propiedades
IUPAC Name |
5-[(pyridine-3-carbonylamino)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14(11-2-1-4-16-8-11)17-7-10-3-5-19-13(6-10)12(9-18-19)15(21)22/h1-2,4,8-10H,3,5-7H2,(H,17,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXBSSUTWZVIDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)O)CC1CNC(=O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



